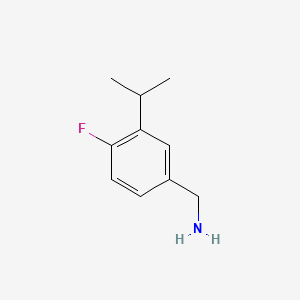

(4-Fluoro-3-isopropylphenyl)methanamine

Description

BenchChem offers high-quality (4-Fluoro-3-isopropylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-isopropylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMDQHZXUSGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653916 | |

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112179-28-8 | |

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluoro-3-isopropylphenyl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-isopropylphenyl)methanamine

Introduction

(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structural motifs—a fluorinated aromatic ring, an isopropyl group, and a primary aminomethyl functionality—make it a versatile synthon for introducing specific pharmacophoric features into larger molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropyl group provides lipophilicity. The primary amine offers a reactive handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.

This guide provides a comprehensive overview of a logical and robust synthetic pathway to (4-Fluoro-3-isopropylphenyl)methanamine, designed for researchers and scientists in organic synthesis and drug discovery. The narrative emphasizes the rationale behind methodological choices, detailed reaction mechanisms, and practical, step-by-step protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward strategy based on well-established and high-yielding transformations. The primary amine can be disconnected via a reductive amination pathway, tracing back to the corresponding benzaldehyde. This aldehyde, in turn, can be synthesized from an appropriately substituted benzene ring through a formylation reaction. The substituted benzene precursor is accessible via a standard Friedel-Crafts alkylation.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway: A Three-Step Approach

The forward synthesis is designed around three core reactions: Friedel-Crafts isopropylation, Vilsmeier-Haack formylation, and reductive amination. This pathway utilizes readily available starting materials and employs reliable, scalable reactions common in synthetic organic chemistry.

Caption: Proposed three-step synthesis workflow.

Part 1: Synthesis of 1-Fluoro-2-isopropylbenzene

Reaction: Friedel-Crafts Isopropylation

The initial step involves the introduction of the isopropyl group onto the fluorobenzene ring. The Friedel-Crafts alkylation is the classic method for this transformation.[1] The fluorine atom is an ortho-, para-directing deactivator. However, its deactivating effect is the mildest among the halogens, making fluorobenzene a suitable substrate for electrophilic aromatic substitution.[2] The reaction typically yields a mixture of ortho and para isomers. For this synthesis, the ortho-isomer, 1-fluoro-2-isopropylbenzene, is the desired product.

Causality and Experimental Choices:

-

Electrophile Source: Propene (in the presence of a protic or Lewis acid) or an isopropyl halide (e.g., 2-chloropropane) can serve as the isopropyl source. Industrial preparations often favor propene due to its low cost.[1]

-

Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is traditionally used to generate the isopropyl carbocation electrophile.[3] Solid acid catalysts, such as zeolites, are used in industrial settings to minimize waste and simplify catalyst recovery.

-

Challenges: A primary challenge in Friedel-Crafts alkylation is controlling polyalkylation, where the product, being more nucleophilic than the starting material, reacts further. This can be mitigated by using a stoichiometric excess of fluorobenzene. Another consideration is the potential for rearrangement of the alkyl group, although this is not a concern with the isopropyl group. The separation of ortho and para isomers will be necessary, typically achieved by fractional distillation.

Part 2: Synthesis of 4-Fluoro-3-isopropylbenzaldehyde

Reaction: Vilsmeier-Haack Formylation

With the 1-fluoro-2-isopropylbenzene intermediate in hand, the next step is to introduce an aldehyde group. The Vilsmeier-Haack reaction is an excellent method for the formylation of electron-rich aromatic rings.[4] The starting material is activated towards electrophilic substitution by the ortho-isopropyl and para-fluoro substituents. Formylation is expected to occur at the position para to the fluorine atom, which is the most activated and sterically accessible site.

Mechanism and Rationale: The reaction proceeds through the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent , from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] This iminium ion is a weak electrophile that readily reacts with the activated aromatic ring.[7] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Considerations:

-

Reagents: DMF serves as both a reagent and often as the solvent. POCl₃ is the standard activating agent.[8]

-

Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature, depending on the reactivity of the substrate.[5]

-

Work-up: The reaction is quenched by the addition of water or an aqueous base (like sodium acetate) to hydrolyze the intermediate and neutralize the acidic byproducts.

Part 3: Synthesis of (4-Fluoro-3-isopropylphenyl)methanamine

Reaction: Reductive Amination

The final step is the conversion of the aldehyde to the primary amine. Reductive amination is a highly efficient, one-pot method for this transformation.[9] The process involves the initial reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[10]

Methodological Choices and Rationale:

-

Amine Source: Ammonia can be used in various forms, such as an aqueous solution, a solution in an alcohol (e.g., methanol), or as ammonium acetate.

-

Reducing Agent: The choice of reducing agent is critical.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted aldehyde.[10] The reaction is typically run under weakly acidic conditions (pH 4-6) to promote imine formation.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN, it does not generate toxic cyanide byproducts and can be used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

-

Catalytic Hydrogenation: An alternative "green" approach involves reacting the aldehyde and ammonia under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[9]

-

Caption: General mechanism for reductive amination.

Experimental Protocols

The following protocols are proposed methodologies based on standard laboratory procedures for the reactions described.

Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-2-isopropylbenzene

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Add 1-fluoro-2-isopropylbenzene (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto crushed ice.

-

Hydrolysis: Add a saturated aqueous solution of sodium acetate to adjust the pH to ~6-7 and stir for 1 hour to ensure complete hydrolysis.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-fluoro-3-isopropylbenzaldehyde, can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde

-

Setup: To a round-bottom flask, add 4-fluoro-3-isopropylbenzaldehyde (1.0 eq) and dissolve it in methanol (MeOH).

-

Amine Source: Add ammonium acetate (NH₄OAc, 5.0-10.0 eq) or a 7N solution of ammonia in methanol to the flask.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the evolution of gas ceases (caution: toxic HCN gas may be evolved if excess NaBH₃CN is present and the pH becomes too acidic).

-

Basification & Extraction: Make the solution basic (pH > 10) by adding aqueous sodium hydroxide (NaOH). Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (4-fluoro-3-isopropylphenyl)methanamine can be purified by column chromatography or by forming the hydrochloride salt, which can be recrystallized.

Data Summary

The following table provides a summary of the proposed synthetic steps and expected outcomes. Yields are estimates based on similar transformations reported in the literature.

| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Friedel-Crafts Isopropylation | Fluorobenzene | Isopropyl Halide, AlCl₃ | 1-Fluoro-2-isopropylbenzene | 50-70% (isomer dependent) |

| 2 | Vilsmeier-Haack Formylation | 1-Fluoro-2-isopropylbenzene | POCl₃, DMF | 4-Fluoro-3-isopropylbenzaldehyde | 70-85% |

| 3 | Reductive Amination | 4-Fluoro-3-isopropylbenzaldehyde | NH₄OAc, NaBH₃CN | (4-Fluoro-3-isopropylphenyl)methanamine | 65-80% |

References

-

Aromatic Substitution. XIX. Friedel-Crafts Isopropylation and t-Butylation of Halobenzenes. datapdf.com. Available from: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

- Vilsmeier-Haack Reaction. Unknown Source.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

-

Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available from: [Link]

-

Functionalization of Organotrifluoroborates: Reductive Amination. PMC - NIH. Available from: [Link]

-

Reductive Amination. YouTube. Available from: [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.

-

Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Usiena air - Unisi. Available from: [Link]

-

Friedel-Crafts Alkylation. Chemistry Steps. Available from: [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available from: [Link]

- Synthetic method of 4-fluorobenzaldehyde. Google Patents.

-

(4-Fluoro-3-isopropylphenyl)(phenyl)methanone. PubChem. Available from: [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education - ACS Publications. Available from: [Link]

- Process for the preparation of substituted benzaldehydes. Google Patents.

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available from: [Link]

-

Synthesis of 4-fluoro-3-phenoxyphenylmethanol. PrepChem.com. Available from: [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available from: [Link]

-

Process for the preparation of fluoro compounds from the corresponding amines. European Patent Office. Available from: [Link]

-

4-Isopropylbenzonitrile. PubChem. Available from: [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.

-

4-Fluorobenzylamine. PubChem. Available from: [Link]

-

Methanamine, 1-fluoro-. PubChem. Available from: [Link]

-

4-Fluoro-3-methylbenzonitrile. PubChem. Available from: [Link]

-

4-fluoro-3-hydroxybenzonitrile. PubChem. Available from: [Link]

-

A Process For Purification Of 4 Fluoro 3 Phenoxy Benzaldehyde. Quick Company. Available from: [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.

- Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoro-3-isopropylphenyl)methanamine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine, a fluorinated aromatic amine of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorine atom and an isopropyl group onto the benzylamine scaffold suggests potential for modulated metabolic stability, binding affinity, and lipophilicity, making a thorough characterization essential for its application. This document outlines the compound's chemical identity, known physical properties, and details authoritative experimental protocols for the determination of critical parameters such as solubility, pKa, and lipophilicity. Furthermore, it covers spectroscopic and chromatographic analysis techniques for structural confirmation and purity assessment. The guide is intended for scientists and professionals engaged in drug discovery, offering both foundational data and practical methodologies for the evaluation of this and similar chemical entities.

Chemical Identity and Structure

(4-Fluoro-3-isopropylphenyl)methanamine is a primary amine featuring a benzene ring substituted with a fluorine atom, an isopropyl group, and a methanamine group. The precise arrangement of these functional groups is critical to its chemical behavior and potential biological activity.

| Identifier | Value | Source |

| Chemical Name | (4-fluoro-3-isopropylphenyl)methanamine | [1] |

| Synonyms | (4-fluoro-3-propan-2-ylphenyl)methanamine; 4-Fluoro-3-(1-methylethyl)benzenemethanamine | [1] |

| CAS Number | 1112179-28-8 | [1] |

| Molecular Formula | C₁₀H₁₄FN | [1] |

| Molecular Weight | 167.22 g/mol | [1] |

| SMILES String | FC1=CC=C(CN)C=C1C(C)C | |

| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N (for hydrochloride salt) | [2] |

Core Physicochemical Properties

A molecule's physicochemical profile governs its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its viability as a drug candidate. The data presented below combines available literature values with recommended experimental determinations for a complete profile.

Overview of Physical Properties

The following table summarizes the currently available physical data for (4-Fluoro-3-isopropylphenyl)methanamine. It is important to note that key parameters like melting point, pKa, and LogP for the free base are not widely reported and require experimental determination for a comprehensive understanding.

| Property | Value | Comments & Significance |

| Form | The hydrochloride salt is a solid. | The physical state is crucial for handling, formulation, and storage. |

| Boiling Point | 222 °C | [1] |

| Density | 1.021 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| Melting Point | Not available | Must be determined experimentally (e.g., via DSC or melting point apparatus). A sharp melting point is a primary indicator of purity. |

| pKa | Not available | The basicity of the primary amine is a critical determinant of its ionization state at physiological pH, affecting solubility, permeability, and receptor interaction. Experimental determination is essential. |

| LogP | Not available | Lipophilicity is a key factor in membrane permeability and oral bioavailability. Experimental determination (e.g., shake-flask method) is required. |

Solubility Profile

Expert Insight: Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. Conversely, solubility in organic solvents is critical for synthesis and purification. Therefore, we recommend a multi-solvent screening approach. The presence of the basic amine suggests that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble ammonium salt.

A recommended starting point for solubility assessment involves screening in pharmaceutically relevant solvents:

-

Aqueous Buffers: pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Organic Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Acetonitrile for analytical and synthetic purposes.

Acid-Base Properties (pKa)

Expert Insight: The pKa of the primary amine in (4-Fluoro-3-isopropylphenyl)methanamine will dictate its charge state in different biological compartments. This influences everything from how the molecule crosses the gut wall to how it binds to its target protein. Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability. The expected pKa for a primary benzylic amine is typically in the range of 9-10. The electron-withdrawing effect of the fluorine atom may slightly decrease this value.

Lipophilicity (LogP/LogD)

Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter for predicting membrane permeability. The octanol-water partition coefficient (LogP) is the standard measure for the neutral species. Since our compound is basic, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant. The isopropyl group will increase lipophilicity, while the fluorine atom has a more modest effect. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug candidates.

Spectroscopic and Chromatographic Analysis

Structural confirmation and purity assessment are non-negotiable steps in chemical characterization. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful tool for unambiguous structure elucidation. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be required.

-

¹H NMR: Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and isopropyl groups), a singlet or AB quartet for the benzylic CH₂ protons, a septet for the isopropyl CH, and a doublet for the isopropyl methyl groups. The amine protons (NH₂) may appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[3] A single resonance is expected, and its chemical shift will be highly sensitive to the electronic environment, providing a clear fingerprint for the fluorine's position.[3]

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

-

N-H Stretch: A characteristic broad absorption band is expected in the range of 3200-3600 cm⁻¹ for the primary amine.[4]

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methylene groups will be just below 3000 cm⁻¹.

-

C-N Stretch: This will be found in the 1020-1220 cm⁻¹ region.[4]

-

C-F Stretch: A strong, characteristic absorption band is expected between 1000-1400 cm⁻¹, which is indicative of the aryl-fluoride bond.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. Under Electron Ionization (EI), a common fragmentation would be the loss of the amino group or cleavage at the benzylic position, resulting in a stable tropylium-like cation. Electrospray Ionization (ESI) would show a strong signal for the protonated molecule [M+H]⁺ at m/z 168.2.

Chromatographic Purity Assessment

Expert Insight: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds. A reverse-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine) would be a robust starting point. Purity would be assessed by the area percentage of the main peak, typically detected by UV absorbance at ~254 nm.

Synthesis and Potential Applications

Plausible Synthetic Route

Expert Insight: A common and efficient method for synthesizing benzylic amines is through the reduction of a corresponding nitrile or oxime, or via reductive amination of an aldehyde. A plausible route starting from 4-fluoro-3-isopropylbenzaldehyde is outlined below. This method is chosen for its high yield and operational simplicity.

Caption: Reductive amination workflow for the synthesis of the target compound.

Role in Medicinal Chemistry

The strategic inclusion of fluorine in drug candidates is a well-established practice in medicinal chemistry.[5][6] Fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.[5] The isopropyl group increases lipophilicity, which can enhance membrane permeability. This combination of functional groups makes (4-Fluoro-3-isopropylphenyl)methanamine an attractive building block for creating novel therapeutic agents.[7]

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for calibration and quality control to ensure trustworthy and reproducible results.

Protocol for HPLC Purity Analysis

-

System Preparation:

-

Instrument: HPLC with UV detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Perform a serial dilution to prepare a working solution of ~0.1 mg/mL.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 254 nm.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B and re-equilibrate.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Trustworthiness Check: The retention time of the main peak should be consistent across multiple injections (RSD < 2%).

-

Caption: Standard workflow for determining compound purity via HPLC.

Safety and Handling

Based on data for the hydrochloride salt, (4-Fluoro-3-isopropylphenyl)methanamine should be handled with appropriate care.

-

GHS Classification: Eye Irritant Category 2, Skin Sensitizer Category 1.[2]

-

Signal Word: Warning.[2]

-

Hazard Statements:

-

Precautions:

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

PubChem. (4-Fluoro-3-isopropylphenyl)(phenyl)methanone. [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

Lau, A. O., et al. (1995). Capillary gas chromatographic assay of residual methenamine hippurate in equipment cleaning validation swabs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

-

NICODOM Ltd. IS NIR Spectra. [Link]

-

Ang-Zubiar, I., et al. (2021). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance. [Link]

-

Deimler, A. G., et al. (2020). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... [Link]

-

European Patent Office. (1997). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - EP 0900180 B1. [Link]

-

Brown, W. P. Doc Brown's Chemistry. Infrared spectrum of methylamine CH5N CH3NH2. [Link]

- Google Patents. (2017). The synthetic method of 2,4 difluoro benzene methanamines.

-

NIST. 4-Fluoro-3-methylanisole. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzylamine. [Link]

-

PubChem. (3-Fluoro-4-methylphenyl)-(furan-3-yl)methanamine. [Link]

-

PubChem. 4-Fluoro-3-methylphenol. [Link]

-

PubChem. (3-Fluoro-4-isoquinolin-4-ylphenyl)methanamine. [Link]

-

PubChem. (3-Fluoro-4-naphthalen-1-yloxyphenyl)methanamine. [Link]

-

PubChem. 4-fluoro-L-phenylalanine. [Link]

Sources

- 1. (4-fluoro-3-isopropylphenyl)methanamine | 1112179-28-8 [amp.chemicalbook.com]

- 2. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

(4-Fluoro-3-isopropylphenyl)methanamine CAS number 1112179-28-8

An In-depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(4-Fluoro-3-isopropylphenyl)methanamine, identified by CAS Number 1112179-28-8, is a substituted benzylamine that serves as a valuable building block in contemporary chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique substitution pattern—a fluorine atom and an isopropyl group on the phenyl ring—offers a strategic combination of lipophilicity and metabolic stability markers, making it an attractive scaffold for developing novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust and validated synthetic protocol via reductive amination, details rigorous analytical methods for its characterization, and explores its potential applications in pharmaceutical research. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Chemical Identity and Physicochemical Properties

(4-Fluoro-3-isopropylphenyl)methanamine is a primary amine that is typically handled in its free base form or as a more stable hydrochloride salt. The presence of a fluorine atom can significantly influence pKa, lipophilicity, and metabolic stability, while the isopropyl group adds steric bulk and increases lipophilicity, which can be critical for modulating interactions with biological targets.

It is crucial to note that this compound is primarily supplied as a research chemical. Major suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product and it is sold on an "as-is" basis, placing the onus of identity and purity confirmation on the end-user.

Table 1: Physicochemical and Identification Data

| Property | Value | Source / Notes |

| IUPAC Name | (4-Fluoro-3-isopropylphenyl)methanamine | N/A |

| Synonyms | 4-Fluoro-3-(1-methylethyl)benzenemethanamine | [1] |

| CAS Number | 1112179-28-8 | [2] |

| Molecular Formula | C₁₀H₁₄FN | [1][2] |

| Molecular Weight | 167.22 g/mol | [1][2] |

| Physical Form | Solid, Off-white to light yellow powder | [3] |

| Boiling Point | 222 °C | [1] (Predicted or from catalog, not experimentally verified) |

| Density | 1.021 g/cm³ | [1] (Predicted or from catalog) |

| Flash Point | 98 °C | [1] (Predicted or from catalog) |

| SMILES | CC(C)C1=C(C=C(F)C=C1)CN | [4] |

| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Pathway

While no specific literature protocol for the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine is publicly available, a reliable and scalable route can be designed based on well-established organic chemistry principles. The most logical and widely applicable method is the reductive amination of the corresponding aldehyde, 4-fluoro-3-isopropylbenzaldehyde. This two-step approach, involving the synthesis of the aldehyde precursor followed by its conversion to the target amine, is detailed below.

Step 1: Synthesis of Precursor Aldehyde (4-Fluoro-3-isopropylbenzaldehyde)

The key starting material, 4-fluoro-3-isopropylbenzaldehyde, can be synthesized from commercially available 2-fluoro-isopropylbenzene via electrophilic formylation, such as the Gattermann-Koch reaction or Vilsmeier-Haack reaction. The directing effects of the fluorine (ortho, para-directing) and isopropyl (ortho, para-directing) groups will primarily yield the desired 4-fluoro-3-isopropylbenzaldehyde due to steric hindrance at the position between the two substituents.

Alternatively, bromination of 4-fluorobenzaldehyde followed by a Suzuki or other cross-coupling reaction to introduce the isopropyl group is a feasible, albeit longer, route.[5][6]

Step 2: Reductive Amination to (4-Fluoro-3-isopropylphenyl)methanamine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[2][4] The process involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

This protocol is adapted from the well-established procedures for reductive amination of aldehydes using sodium borohydride.[2][7]

-

Reagents and Equipment:

-

4-Fluoro-3-isopropylbenzaldehyde (1.0 eq)

-

Ammonium acetate (CH₃COONH₄) or Ammonium chloride (NH₄Cl) (10 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Round-bottom flask, magnetic stirrer, ice bath, standard workup glassware

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-fluoro-3-isopropylbenzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

-

Add ammonium acetate (10 eq) to the solution. Stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The use of a large excess of the ammonium salt drives the equilibrium towards the imine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred mixture. Causality: This slow addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas. NaBH₄ is a mild reducing agent that effectively reduces the protonated imine (iminium ion) to the desired amine while minimizing reduction of the starting aldehyde.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: a. Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess borohydride and hydrolyzes borate esters. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add water and basify the aqueous solution to pH > 12 with 5 M NaOH. This deprotonates the amine hydrochloride salt to the free amine. d. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Fluoro-3-isopropylphenyl)methanamine.

-

Purification: The crude product can be purified by silica gel column chromatography or by conversion to its hydrochloride salt, which can then be recrystallized.

-

Caption: Proposed synthetic pathway to the target compound.

Analytical Characterization and Quality Control

Given the lack of supplier-provided data, a rigorous, self-validating analytical workflow is mandatory to confirm the structure and purity of the synthesized (4-Fluoro-3-isopropylphenyl)methanamine.

Protocol: Structure and Purity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in CDCl₃. Expect signals corresponding to the aromatic protons (distinct splitting patterns due to fluoro-coupling), the benzylic CH₂ protons (a singlet or doublet), the isopropyl CH proton (a septet), and the isopropyl CH₃ protons (a doublet). The primary amine protons may appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for all 10 carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[8]

-

In ESI positive mode, the primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 168.1183. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) to determine the purity of the compound. Purity should be assessed by peak area percentage, ideally at >95% for use in further research.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C-F stretching (around 1200-1300 cm⁻¹) should be observed.

-

Caption: A self-validating analytical workflow for quality control.

Applications in Research and Drug Development

Substituted benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][9] (4-Fluoro-3-isopropylphenyl)methanamine serves as an ideal starting point for generating libraries of novel compounds for screening.

-

Rationale for Use:

-

Fluorine Substitution: The 4-fluoro substituent can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions. It is also a common strategy to block metabolic oxidation at the para-position, thereby improving the pharmacokinetic profile of a drug candidate.

-

Isopropyl Substitution: The 3-isopropyl group provides a lipophilic handle that can be used to probe hydrophobic pockets within a protein's active site. Its steric bulk can also influence the conformation of the molecule.

-

Benzylamine Core: The primary amine provides a reactive handle for further functionalization, allowing for the facile synthesis of amides, sulfonamides, secondary/tertiary amines, and other derivatives to build molecular complexity and modulate biological activity.

-

-

Potential Therapeutic Areas:

-

Oncology: Substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in androgen synthesis in prostate cancer.[10]

-

Infectious Diseases: The benzylamine scaffold is present in compounds with demonstrated activity against Mycobacterium tuberculosis and various fungal pathogens.[9]

-

Neuroscience: Derivatives of benzylamine are explored as inhibitors of monoamine oxidase (MAO) and cholinesterase, targets relevant to depression and Alzheimer's disease.[11]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

- 7. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]

- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation of (4-Fluoro-3-isopropylphenyl)methanamine

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and development, the precise chemical structure of a molecule is its foundational identity. It dictates function, reactivity, and interaction with biological systems. (4-Fluoro-3-isopropylphenyl)methanamine, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety are inextricably linked to the exact arrangement of its atoms. This guide provides an in-depth, logic-driven workflow for the unambiguous structural confirmation of this molecule, moving beyond a simple checklist of techniques to explain the causality behind each analytical step. We will employ a synergistic, multi-technique approach, where each piece of data serves to validate the others, culminating in a self-validating and irrefutable structural assignment.

The Elucidation Pathway: A Logic-Driven Approach

Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is our initial tool of choice because it directly addresses the most fundamental questions: "What is the molecule's mass?" and "What is its elemental composition?" High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing us to deduce the molecular formula, which is the cornerstone of our entire investigation.

The fragmentation pattern observed in the mass spectrum is equally critical. For benzylamines, fragmentation is not random; it is governed by the principles of carbocation stability.[1] Under electron ionization (EI) or electrospray ionization (ESI), the primary fragmentation pathway involves the loss of the amine functionality to form a highly stable benzyl cation.[2][3] This predictable behavior provides the first piece of structural evidence.

Predicted MS Data for C₁₀H₁₄FN:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale for Formation |

| 168 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). The starting point for fragmentation analysis. |

| 167 | [M]⁺• | Molecular ion (in EI-MS). |

| 151 | [C₁₀H₁₂F]⁺ | Loss of ammonia (NH₃) from the protonated molecular ion. This fragment, the 4-fluoro-3-isopropylbenzyl cation, is highly stabilized by the aromatic ring and is expected to be the base peak.[4] |

| 136 | [C₉H₉F]⁺ | Loss of a methyl radical (•CH₃) from the m/z 151 fragment. A secondary fragmentation pathway. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures the protonation of the primary amine.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.

Part 2: Functional Group Identification - FTIR Spectroscopy

Expertise & Causality: With the molecular formula established, we use Fourier-Transform Infrared (FTIR) spectroscopy to identify the key functional groups. The vibrations of chemical bonds absorb infrared radiation at specific frequencies, providing a "fingerprint" of the molecule's components. For (4-Fluoro-3-isopropylphenyl)methanamine, we are looking for definitive evidence of the primary amine, the aromatic ring, and the carbon-fluorine bond.

A primary amine (R-NH₂) is uniquely identifiable by the presence of two N-H stretching bands, which arise from the symmetric and asymmetric stretching vibrations of the two N-H bonds.[5][6] This two-band pattern is a highly reliable diagnostic tool that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[7][8]

Key Predicted FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3400-3250 (two bands) | N-H Asymmetric & Symmetric Stretch | Confirms the presence of a primary amine (-NH₂) group.[5] |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of an aromatic ring. |

| ~2970-2870 | Aliphatic C-H Stretch | Corresponds to the isopropyl and methylene groups. |

| ~1650-1580 | N-H Bend (Scissoring) | Further confirmation of the primary amine.[5] |

| ~1600 & ~1500 | Aromatic C=C Ring Stretch | Confirms the benzene ring backbone. |

| ~1250-1000 (strong) | C-F Stretch | Definitive evidence for the fluorine substituent. |

| ~1335-1250 | C-N Stretch | Consistent with an aromatic amine derivative.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the key absorption bands corresponding to the predicted functional groups.

Part 3: Definitive Connectivity - NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing an unambiguous map of the atomic framework.[9] We will use a suite of NMR experiments to first identify all unique proton and carbon environments and then piece them together by observing through-bond correlations. The presence of fluorine (¹⁹F, a spin ½ nucleus) adds a valuable layer of complexity, as its coupling to nearby carbons and protons provides additional structural constraints.[10]

¹H NMR: The Proton Framework

¹H NMR spectroscopy reveals the chemical environment of every proton in the molecule. The chemical shift indicates the degree of electronic shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | Multiplet | 3H | Ar-H | Aromatic protons, complex splitting due to H-H and H-F coupling. |

| ~3.85 | Singlet | 2H | -CH₂ -NH₂ | Benzylic protons, adjacent to the electron-withdrawing amine group.[11][12] |

| ~3.1-3.3 | Septet | 1H | -CH (CH₃)₂ | Methine proton of the isopropyl group, split by 6 adjacent methyl protons. |

| ~1.6 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift is variable and signal often broad. Disappears upon D₂O shake.[8] |

| ~1.25 | Doublet | 6H | -CH(CH₃ )₂ | Methyl protons of the isopropyl group, split by the single methine proton. |

¹³C NMR: The Carbon Skeleton

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon environment. For this molecule, the key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[13] The magnitude of the coupling constant (J) is distance-dependent and provides crucial information about the proximity of carbons to the fluorine atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~160 | Doublet, ¹JCF ≈ 245 Hz | C 4-F | Carbon directly bonded to fluorine, shows a large one-bond coupling.[14] |

| ~140 | Doublet, ³JCF ≈ 3-5 Hz | C 2-Ar | Aromatic carbon meta to fluorine. |

| ~138 | Doublet, ⁴JCF ≈ 1-3 Hz | C 1-Ar | Aromatic carbon para to fluorine. |

| ~130 | Doublet, ²JCF ≈ 15-20 Hz | C 3-Ar | Aromatic carbon ortho to fluorine, bearing the isopropyl group. |

| ~125 | Doublet, ³JCF ≈ 5-8 Hz | C 5-Ar | Aromatic carbon meta to fluorine. |

| ~115 | Doublet, ²JCF ≈ 20-25 Hz | C 6-Ar | Aromatic carbon ortho to fluorine. |

| ~45 | Singlet | -CH₂ -NH₂ | Benzylic carbon. |

| ~28 | Singlet | -CH (CH₃)₂ | Isopropyl methine carbon. |

| ~23 | Singlet | -CH(CH₃ )₂ | Isopropyl methyl carbons (equivalent). |

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential for connecting the individual protons and carbons into the final molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as among the coupled protons in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the -CH₂-, -CH-, and aromatic C-H signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the global structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations act as bridges, connecting the molecular fragments.

Caption: Key HMBC correlations confirming the substituent positions.

Key Expected HMBC Correlations:

-

Benzylic CH₂ Protons to:

-

The ipso-carbon C1.

-

The ortho-aromatic carbons C2 and C6. This definitively places the aminomethyl group at C1.

-

-

Isopropyl CH Proton to:

-

The ipso-carbon C3.

-

The ortho-aromatic carbons C2 and C4. This confirms the position of the isopropyl group at C3, adjacent to both the aminomethyl group and the fluorine.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[15][16]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbons, including quaternary ones.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters.

-

Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, measure coupling constants, and analyze 2D correlation maps to build the final structure.

Conclusion: A Self-Validating Structural Assignment

References

-

Borges, C., & Guilhaus, M. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(3), 345-357. [Link]

-

Gajendran, B., & Gopi, S. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1446-1455. [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved January 18, 2026, from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 18, 2026, from [Link]

-

American Chemical Society. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1896-1906. [Link]

-

Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved January 18, 2026, from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved January 18, 2026, from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 18, 2026, from [Link]

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved January 18, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 18, 2026, from [Link]

-

IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved January 18, 2026, from [Link]

Sources

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 11. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

(4-Fluoro-3-isopropylphenyl)methanamine molecular weight and formula

An In-Depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of (4-Fluoro-3-isopropylphenyl)methanamine. This compound represents a valuable building block in modern medicinal chemistry, combining key structural motifs known to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine and isopropyl groups on a benzylamine scaffold offers a nuanced tool for optimizing drug candidates.

This document provides a detailed examination of its molecular characteristics, a plausible and detailed synthetic pathway, expected analytical signatures, and its potential role in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine derivative. The presence of a fluorine atom, a common bioisostere for hydrogen, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The adjacent isopropyl group further increases lipophilicity and provides steric bulk, which can influence receptor interactions and metabolic pathways.

Key Identifiers and Properties

All quantitative data for the compound and its common salt form are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (4-Fluoro-3-isopropylphenyl)methanamine | N/A |

| Synonyms | 4-Fluoro-3-(1-methylethyl)benzenemethanamine | [1] |

| CAS Number | 1112179-28-8 | [1] |

| Molecular Formula | C₁₀H₁₄FN | [1] |

| Molecular Weight | 167.22 g/mol | [1] |

| Physical Form | Free Base: Liquid (predicted); Hydrochloride Salt: Solid | [1][2] |

| Boiling Point | 222 °C | [1] |

| Density | 1.021 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| Hydrochloride Formula | C₁₀H₁₅ClFN | [2][3] |

| InChI Key (HCl Salt) | ZAKQIRKZERRQFC-UHFFFAOYSA-N | [2] |

Synthesis and Purification

While numerous specific synthetic routes can be envisioned, a common and reliable approach for producing substituted benzylamines involves the reduction of a corresponding benzonitrile. This method is often high-yielding and utilizes readily available starting materials and reagents. The following protocol describes a logical and field-proven workflow.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of the key intermediate, 4-fluoro-3-isopropylbenzonitrile, followed by its reduction to the target methanamine.

Caption: Proposed two-stage synthesis of (4-Fluoro-3-isopropylphenyl)methanamine.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Fluoro-3-isopropylbenzonitrile

-

Halogenation: To a solution of 1-fluoro-2-isopropylbenzene in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until starting material is consumed (monitored by TLC or GC-MS). The rationale here is to achieve selective benzylic bromination.

-

Workup: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 1-(bromomethyl)-4-fluoro-3-isopropylbenzene can be purified by column chromatography.

-

Cyanation: Dissolve the purified benzyl bromide in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) and heat the mixture (e.g., to 60-80 °C). The use of NaCN in DMSO is a standard and effective method for SN2 displacement of the bromide to form the nitrile.

-

Purification: After the reaction is complete, perform an aqueous workup, extracting the product with a solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-fluoro-3-isopropylbenzonitrile intermediate.

Stage 2: Reduction to (4-Fluoro-3-isopropylphenyl)methanamine

-

Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Addition: Add a solution of 4-fluoro-3-isopropylbenzonitrile in anhydrous THF dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ ensures complete reduction of the nitrile to the primary amine.

-

Quenching and Workup: After complete addition and stirring, cautiously quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude (4-Fluoro-3-isopropylphenyl)methanamine. Further purification can be achieved by distillation or conversion to its hydrochloride salt for crystallization.

Spectroscopic Analysis and Structural Elucidation

No specific analytical data for this compound is publicly available from vendors like Sigma-Aldrich[3]. However, based on its structure and data from analogous compounds, a reliable set of expected spectral characteristics can be predicted. This is crucial for identity confirmation in a research setting.

Caption: Structure and predicted NMR assignments for (4-Fluoro-3-isopropylphenyl)methanamine.

-

¹H NMR: The spectrum would feature a doublet around 1.2 ppm for the six equivalent methyl protons of the isopropyl group, coupled to the isopropyl methine proton, which would appear as a septet around 3.3 ppm. The benzylic CH₂ protons would likely be a singlet around 3.8 ppm. The aromatic region (6.9-7.3 ppm) would show complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The spectrum will show distinct signals for the isopropyl methyl carbons (~23 ppm) and methine carbon (~28 ppm). The benzylic carbon will be around 45 ppm. The aromatic region will display six signals, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF ≈ 245 Hz) and other carbons showing smaller 2-bond and 3-bond C-F couplings.

-

¹⁹F NMR: A single resonance is expected, which will be split by the adjacent aromatic protons (H-3 and H-5).

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C-F stretch (~1200-1250 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 167. A prominent fragment would be the loss of the amino group (M-16) to form the benzyl cation at m/z = 151. Another major fragment would be the tropylium-like ion resulting from benzylic cleavage at m/z = 152 (loss of NH₂ radical).

Applications in Research and Drug Development

The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance metabolic stability, modulate pKa, and improve membrane permeability[4]. Fluorinated drugs have seen a dramatic increase in approvals from regulatory bodies[5][6].

-

Scaffold for CNS-Targeting Agents: The lipophilicity imparted by the isopropyl group, combined with the hydrogen bond accepting capability of the fluorine, can improve a molecule's ability to cross the blood-brain barrier. This makes the title compound an attractive starting point for synthesizing novel psychoactive compounds or therapeutics for neurological disorders.

-

Metabolic Blocking: The C-F bond is exceptionally strong and not susceptible to oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine at the 4-position blocks para-hydroxylation, a common metabolic pathway for aromatic rings, thereby potentially increasing the half-life of a drug candidate.

-

pKa Modulation: The electron-withdrawing nature of fluorine will lower the pKa of the benzylamine nitrogen compared to its non-fluorinated analog. This can be a critical tool for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Intermediate for PET Radiotracers: The non-radioactive version of this molecule serves as an essential precursor and analytical standard for the synthesis of its ¹⁸F-labeled counterpart. ¹⁸F-labeled benzylamines are versatile building blocks for creating Positron Emission Tomography (PET) imaging agents, which are invaluable for in-vivo target engagement studies and diagnostics[6].

Safety and Handling

The hydrochloride salt of (4-Fluoro-3-isopropylphenyl)methanamine is classified as a hazardous substance.

| Hazard Class | GHS Pictogram | Code | Description | Source(s) |

| Eye Irritation | GHS07 | H319 | Causes serious eye irritation | [2][3] |

| Skin Sensitizer | GHS07 | H317 | May cause an allergic skin reaction | [2][3] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust (if solid salt) or vapors.

-

Exposure Response: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. If skin contact occurs, wash thoroughly with soap and water. Seek medical attention if irritation or an allergic reaction develops.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(4-Fluoro-3-isopropylphenyl)methanamine is a strategically designed chemical building block with significant potential in drug discovery and development. Its combination of a metabolically robust fluorinated aromatic ring, a lipophilic isopropyl group, and a reactive primary amine function provides medicinal chemists with a versatile scaffold for creating novel compounds with tailored properties. Understanding its synthesis, analytical characteristics, and safe handling is paramount for its effective utilization in a research and development setting.

References

-

PubChem. (4-Chloro-3-fluorophenyl)methanamine. Available from: [Link]

-

PubChem. (4-Fluoro-3-isopropylphenyl)(phenyl)methanone. Available from: [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]

-

PubChem. (4-Fluoro-3-isopropylphenyl)trimethylsilane. Available from: [Link]

-

PubChem. (3-Fluoro-4-methylphenyl)-(oxan-3-yl)methanamine. Available from: [Link]

-

PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Available from: [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available from: [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

J&H CHEM. (4-Fluoro-3-isopropylphenyl)methanamine CAS NO.1112179-28-8. Available from: [Link]

-

PubChem. (3-Fluoro-4-methylphenyl)-(furan-3-yl)methanamine. Available from: [Link]

Sources

- 1. (4-fluoro-3-isopropylphenyl)methanamine | 1112179-28-8 [amp.chemicalbook.com]

- 2. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine: Synthesis, Properties, and Potential as a Pharmaceutical Building Block

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine that, while not extensively documented in dedicated scholarly articles, represents a potentially valuable building block for medicinal chemistry and drug discovery. Its structure, featuring a fluorine atom and an isopropyl group on the phenyl ring, suggests utility in the synthesis of novel therapeutic agents where modulation of lipophilicity, metabolic stability, and target binding are crucial design parameters. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic pathway based on established organic chemistry principles, and its potential applications within the broader context of fluorinated pharmaceuticals. The absence of a detailed discovery and developmental history in publicly accessible literature suggests its role as a specialized chemical intermediate.

Introduction: The Strategic Role of Fluorinated Benzylamines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[1][2] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, conformational preferences, metabolic stability, and binding affinity to biological targets.[3] Substituted benzylamines, in turn, are a common scaffold in a wide range of biologically active compounds. The convergence of these two features in molecules like (4-fluoro-3-isopropylphenyl)methanamine offers a powerful tool for the synthesis of novel chemical entities with potentially improved therapeutic properties. This guide focuses on (4-fluoro-3-isopropylphenyl)methanamine as a case study for a specialized, fluorinated building block in pharmaceutical research.

Physicochemical Properties and Identification

(4-Fluoro-3-isopropylphenyl)methanamine is commercially available, typically as a hydrochloride salt, to facilitate handling and improve stability.[4] Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄FN | [5] |

| Molecular Weight | 167.22 g/mol | [5] |

| CAS Number | 1112179-28-8 | [5] |

| Appearance | Solid (as hydrochloride salt) | [4] |

| Boiling Point | 222 °C (estimated) | ChemicalBook |

| Density | 1.021 g/cm³ (estimated) | ChemicalBook |

| Flash Point | 98 °C (estimated) | ChemicalBook |

Plausible Synthetic Pathway

A probable synthetic workflow is outlined below:

Caption: Plausible synthetic pathways to (4-Fluoro-3-isopropylphenyl)methanamine.

Synthesis of the Precursor: 4-Fluoro-3-isopropylbenzaldehyde

The synthesis of the key intermediate, 4-fluoro-3-isopropylbenzaldehyde, can be achieved from 1-fluoro-2-isopropylbenzene. A common method for introducing an aldehyde group onto an activated benzene ring is the Gattermann-Koch reaction or a related formylation process.

Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde (Route 1)

Reductive amination is a widely used and efficient method for the synthesis of amines. This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine, which is then reduced to the desired amine.

Experimental Protocol (Hypothetical)

-

Imine Formation: Dissolve 4-fluoro-3-isopropylbenzaldehyde (1.0 eq) in an appropriate solvent such as methanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Work-up and Purification: After the reaction is complete, quench any remaining reducing agent with water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

Reduction of 4-Fluoro-3-isopropylbenzonitrile (Route 2)

An alternative route involves the reduction of the corresponding nitrile, 4-fluoro-3-isopropylbenzonitrile. This can be a highly effective method for producing primary amines.

Experimental Protocol (Hypothetical)

-

Reduction: In a flame-dried flask under an inert atmosphere, suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). Add a solution of 4-fluoro-3-isopropylbenzonitrile (1.0 eq) in the same solvent dropwise at a controlled temperature (typically 0 °C).

-

Work-up and Purification: After the reaction is complete, cautiously quench the reaction mixture by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated to afford the desired amine.

Potential Applications in Drug Development

While there are no specific drugs that publicly cite (4-fluoro-3-isopropylphenyl)methanamine as a direct precursor, its structural motifs are present in various classes of therapeutic agents. The strategic placement of the fluoro and isopropyl groups can be leveraged to:

-

Enhance Metabolic Stability: The fluorine atom can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug molecule.

-

Modulate Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Fine-tune Receptor Binding: The electronic and steric properties of the substituents can be crucial for optimizing the interaction of a drug with its biological target.

This compound could serve as a key intermediate in the synthesis of novel compounds for a variety of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Conclusion

(4-Fluoro-3-isopropylphenyl)methanamine is a specialized chemical intermediate with potential utility in the field of drug discovery and development. While its own history of discovery is not well-documented, its synthesis can be reliably achieved through established chemical methodologies. The presence of both a fluorine atom and an isopropyl group makes it an attractive building block for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. Further research incorporating this moiety may lead to the development of novel and effective therapeutic agents.

References

- (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0201]

- Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. Benchchem. [URL: Not available]

- US Patent 4,626,601A: Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. [URL: https://patents.google.